molecular formula C6H5IN2O2 B1222051 2-Iodo-4-nitroaniline CAS No. 6293-83-0

2-Iodo-4-nitroaniline

Cat. No. B1222051
CAS RN: 6293-83-0
M. Wt: 264.02 g/mol
InChI Key: LOLSEMNGXKAZBZ-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

To a mixture of iodine (46.0 g, 0.180 mol) and silver sulfate (56.3 g, 0.180 mol) in anhydrous ethanol (500 mL) was added 4-nitroaniline (25.0 g, 0.180 mol) and the reaction mixture was stirred for 5 h at rt. The resulting yellow solution was filtered and concentrated in vacuo. The resulting residue was dissolved into 400 mL ethyl acetate, washed with 1N sodium hydroxide solution (2×250 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to yield 45.5 (95%) of compound 489A, as a yellow solid. HPLC: 98% at 2.837 min (retention time) (Shimadzu VP-ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.1% trifluoracetic acid, 4 mL/in, monitoring at 220 nm). MS (ES): m/z 265.08 [M+H]+.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[I:1]I.[N+:3]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)([O-:5])=[O:4]>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:1][C:11]1[CH:12]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=[CH:8][C:9]=1[NH2:10] |f:3.4|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
56.3 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved into 400 mL ethyl acetate
WASH
Type
WASH
Details
washed with 1N sodium hydroxide solution (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%
Name
Type
product
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.